Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a quinazoline derivative
Preparation Methods
The synthesis of Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and quinazoline derivatives.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinazoline moiety can be replaced with other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, methanol, and tetrahydrofuran. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and potential therapeutic benefits.
Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industries.
Mechanism of Action
The mechanism of action of Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate can be compared with similar compounds:
Similar Compounds:
Uniqueness: The unique structural features of this compound, such as the specific substitution pattern on the quinazoline ring, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14-21-17-8-6-5-7-16(17)18(22-14)25-13-15-9-11-23(12-10-15)19(24)26-20(2,3)4/h5-8,15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXOZXLHZHRWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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